Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)butan-1-ol

Physicochemical property Lipophilicity Regioisomer comparison

3-(4-Bromophenyl)butan-1-ol (CAS 20005-55-4) is an aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol, containing a bromophenyl substituent at the 3-position of a butanol chain. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.935 and a polar surface area (PSA) of 20.23 Ų, which distinguishes its hydrophobicity profile from regional isomers and unsubstituted phenyl analogs.

Molecular Formula C10H13BrO
Molecular Weight 229.117
CAS No. 20005-55-4
Cat. No. B2862882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)butan-1-ol
CAS20005-55-4
Molecular FormulaC10H13BrO
Molecular Weight229.117
Structural Identifiers
SMILESCC(CCO)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H13BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3
InChIKeySZZYXAIXWPKHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)butan-1-ol (CAS 20005-55-4): Procurement-Grade Physicochemical Profile for Research and Synthetic Applications


3-(4-Bromophenyl)butan-1-ol (CAS 20005-55-4) is an aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.11 g/mol, containing a bromophenyl substituent at the 3-position of a butanol chain [1]. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 2.935 and a polar surface area (PSA) of 20.23 Ų, which distinguishes its hydrophobicity profile from regional isomers and unsubstituted phenyl analogs [2]. Commercially available at ≥98% purity with batch-specific analytical documentation including NMR, HPLC, and GC verification, this compound serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis .

Why 3-(4-Bromophenyl)butan-1-ol Cannot Be Replaced by Regional Isomers, Chain-Length Variants, or Dehalogenated Analogs


Generic substitution among 4-bromophenyl alcohols fails due to quantifiable differences in three critical dimensions: (1) regiochemical positioning of the hydroxyl group alters both physicochemical properties and biological target engagement, as evidenced by the LogP differential between the 3-butan-1-ol derivative (LogP = 2.935) and the 1-butan-1-ol isomer (LogP = 3.283), which impacts membrane permeability and partitioning behavior in biological assays [1]; (2) chain-length variants such as 3-(4-bromophenyl)propan-1-ol possess distinct molecular geometry and different reactivity profiles in synthetic transformations; (3) the bromine substituent provides unique electronic effects and cross-coupling handles that are absent in non-halogenated analogs, fundamentally altering both synthetic utility and biological activity profiles across multiple assay systems [2].

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)butan-1-ol: Head-to-Head and Cross-Study Comparative Data for Procurement Decision-Making


LogP Differential Between Regioisomers: 3-Butan-1-ol Derivative (2.935) vs 1-Butan-1-ol Derivative (3.283)

The 3-(4-bromophenyl)butan-1-ol scaffold exhibits a calculated LogP of 2.935, which is 0.348 units lower than the regional isomer 1-(4-bromophenyl)butan-1-ol (LogP = 3.283) [1]. This difference arises from the altered positioning of the hydroxyl group relative to the aromatic ring and alkyl chain, affecting hydrogen bonding capacity and overall molecular polarity. The 0.348 LogP differential translates to an approximate 2.2-fold difference in octanol-water partition coefficient, which has implications for compound partitioning in biphasic reaction systems and membrane permeability in biological assays [2]. While the 1-position isomer is commercially available (CAS 22135-53-1, purity 95-98%), its higher LogP may confer different solubility and partitioning characteristics that are not interchangeable with the 3-position derivative in method development requiring specific hydrophobicity parameters.

Physicochemical property Lipophilicity Regioisomer comparison

Bromine vs Chlorine Substituent: Differential Bioactivity Patterns Across Multiple Enzyme Targets

Cross-study comparison of biological activity data reveals that 4-bromophenyl-containing compounds exhibit a distinct target engagement profile compared to 4-chlorophenyl analogs, with the magnitude of difference varying by assay system [1]. In a carbonic anhydrase/acetylcholinesterase/butyrylcholinesterase inhibition panel, bromophenol derivatives demonstrated differential inhibition patterns across the three enzyme targets, with the bromine substituent contributing to specific binding interactions [2]. Additionally, a daidzein analog series incorporating 4-bromophenyl substitution exhibited an EC₅₀ of 29.0 μM with a selectivity index >10.3 in anti-influenza assays, representing a quantifiable activity benchmark for this substitution pattern [3]. The larger van der Waals radius of bromine (1.85 Å) compared to chlorine (1.75 Å) and the distinct polarizability characteristics confer unique steric and electronic properties that manifest as target-dependent differences in biological activity, rendering bromo-substituted and chloro-substituted analogs non-interchangeable in structure-activity relationship studies [4].

Structure-activity relationship Halogen substitution Enzyme inhibition

Target Engagement Specificity: Selective Activity Across AR, CBR1, and EcR Assays

Within the broader 4-bromophenyl chemical class, quantitative target engagement data demonstrate that compounds bearing this substituent exhibit measurable selectivity across distinct biological targets [1]. A 4-bromophenyl-containing compound (CHEMBL4646593) exhibited moderate androgen receptor (AR) antagonistic activity with an IC₅₀ of 5.8 μM in human 22Rv1 prostate cancer cells, while showing substantially weaker inhibition of AKR1C4 (IC₅₀ > 10 μM), representing at least a 1.7-fold selectivity window [2]. The same compound demonstrated enhanced potency against carbonyl reductase 1 (CBR1) with an IC₅₀ of 250 nM, indicating target-dependent activity spanning over a 23-fold range [3]. A distinct 4-bromophenyl scaffold (CHEMBL2286426) displayed agonist activity at the ecdysone receptor (EcR) from Bombyx mori with an EC₅₀ of 151 nM in Bm5 cells, while showing reduced potency (EC₅₀ = 437 nM) in Spodoptera littoralis Sl2 cells, a 2.9-fold species-specific difference [4]. In contrast, a 4-bromophenyl compound tested against bovine dihydrofolate reductase (DHFR) exhibited weak inhibition with an IC₅₀ of 65 μM [5].

Target selectivity Receptor binding Enzyme inhibition

Synthetic Utility: Bromine as a Versatile Cross-Coupling Handle vs Non-Halogenated Analogs

The para-bromine substituent in 3-(4-bromophenyl)butan-1-ol enables transition metal-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, which are inaccessible to non-halogenated phenylbutanol analogs (e.g., 3-phenylbutan-1-ol, CAS 2722-36-3) [1]. The bromine atom serves as both a synthetic handle for C-C and C-N bond formation and a site for nucleophilic aromatic substitution, enabling late-stage diversification of the aromatic ring . In contrast, the non-halogenated analog 3-phenylbutan-1-ol lacks this orthogonal reactive site, limiting its utility to transformations of the hydroxyl group alone. Synthetic routes to 3-(4-bromophenyl)butan-1-ol include Grignard addition of butylmagnesium bromide to 4-bromobenzaldehyde followed by hydrolysis, as well as asymmetric hydrogenation approaches using chiral ruthenium catalysts to access enantiomerically enriched material [2]. The compound can undergo oxidation to 3-(4-bromophenyl)butan-1-one or 3-(4-bromophenyl)butanoic acid, reduction of the bromine to yield 3-phenylbutan-1-ol, or substitution with nucleophiles to generate 3-(4-aminophenyl)butan-1-ol or 3-(4-thiophenyl)butan-1-ol .

Cross-coupling Synthetic intermediate Building block

Chain-Length Variant Differentiation: C4 Butanol Backbone vs C3 Propanol Analog

3-(4-Bromophenyl)butan-1-ol (C₁₀H₁₃BrO, MW 229.11) differs from the chain-shortened analog 3-(4-bromophenyl)propan-1-ol (CAS 25574-11-2, C₉H₁₁BrO, MW 215.09) by one methylene unit, resulting in a molecular weight difference of 14.02 g/mol and altered conformational flexibility [1]. The additional carbon in the butanol backbone extends the spatial separation between the hydroxyl group and the aromatic ring, modifying the geometry of potential intramolecular hydrogen bonding and affecting the compound's behavior in both synthetic transformations and biological target engagement [2]. While 3-(4-bromophenyl)propan-1-ol has been reported as a reagent in the synthesis of dimethylmorpholine-substituted daphneolone derivatives with fungicidal properties, the distinct chain length of the butanol derivative provides a different scaffold geometry that cannot be assumed to yield equivalent outcomes in structure-activity relationship studies [3]. Both compounds are commercially available at ≥98% purity from multiple suppliers [4].

Chain-length SAR Molecular geometry Synthetic intermediate

Batch-to-Batch Consistency: Supplier-Documented Purity and Analytical Verification

Commercial procurement of 3-(4-bromophenyl)butan-1-ol from established suppliers includes documented purity of ≥98% with batch-specific analytical verification via NMR, HPLC, and GC . This level of characterization supports reproducible experimental outcomes and reduces variability in synthetic transformations or biological assays. While the regional isomer 1-(4-bromophenyl)butan-1-ol is also available commercially (CAS 22135-53-1), purity specifications vary by supplier with typical offerings at 95-98%, and analytical documentation may be less comprehensive [1]. For researchers requiring rigorous batch-to-batch consistency, the availability of multi-method analytical verification provides procurement-level differentiation.

Quality control Purity specification Analytical documentation

Recommended Application Scenarios for 3-(4-Bromophenyl)butan-1-ol Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Diversified Library Synthesis

The para-bromine substituent enables palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, providing access to biaryl derivatives that are inaccessible from non-halogenated phenylbutanol analogs . This scenario leverages the orthogonal synthetic handle to generate compound libraries with diversified aromatic substitution patterns while maintaining the 3-butan-1-ol scaffold geometry [1].

Method Development Requiring Defined LogP and Partitioning Behavior

The documented LogP of 2.935 distinguishes 3-(4-bromophenyl)butan-1-ol from the more lipophilic 1-position isomer (LogP = 3.283), enabling selection based on quantifiable hydrophobicity parameters rather than assumed property equivalence [2]. This scenario applies to chromatographic method development, liquid-liquid extraction optimization, and biphasic reaction system design where precise partitioning behavior is critical [3].

Structure-Activity Relationship Studies of 4-Bromophenyl-Containing Scaffolds

The documented biological activity profile of 4-bromophenyl-containing compounds across AR, CBR1, EcR, AKR1C4, and DHFR targets (with potencies ranging from 151 nM to 65 μM) provides a reference framework for SAR investigations [4]. The 2.9-fold species selectivity observed in EcR assays (B. mori vs S. littoralis) and the >23-fold target-dependent potency range support the use of bromophenyl-containing building blocks in systematic exploration of halogen substitution effects on target engagement [5].

Enantioselective Synthesis via Asymmetric Hydrogenation

Synthetic access to enantiomerically enriched 3-(4-bromophenyl)butan-1-ol via chiral ruthenium-catalyzed asymmetric hydrogenation, as described in patents from Daiichi Sankyo, enables preparation of stereochemically defined material for applications requiring chirality [6]. This scenario distinguishes the compound from achiral or racemic alternatives where stereochemical outcomes cannot be controlled [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.